1-Bromo-2-methyl-4,4,4-trifluorobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

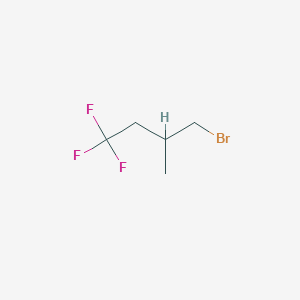

1-Bromo-2-methyl-4,4,4-trifluorobutane is a chemical compound . It is used as a pharmaceutical intermediate . It has been shown to bind to copper, which may lead to potential uses in polymer synthesis .

Synthesis Analysis

This chemical can be synthesized by reacting 1-bromoethanol with 3 equivalents of TFAA and one equivalent of CuCl2 at room temperature in THF .Molecular Structure Analysis

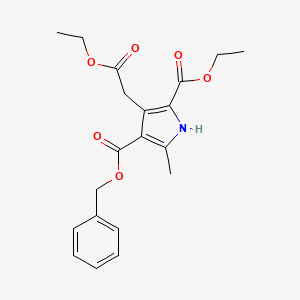

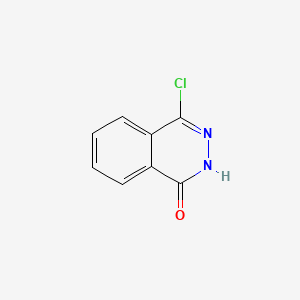

The molecular formula of 1-Bromo-2-methyl-4,4,4-trifluorobutane is C5H8BrF3 . The molecular weight is 205.02 g/mol . The InChI is 1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 .Chemical Reactions Analysis

1-Bromo-2-methyl-4,4,4-trifluorobutane is effective as a radiosensitizer and can be used to treat cancerous tumors . It also has been shown to bind to copper, which may lead to potential uses in polymer synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methyl-4,4,4-trifluorobutane include a molecular weight of 205.02 g/mol , a XLogP3-AA of 3.3 , and a topological polar surface area of 0 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1-Bromo-2-methyl-4,4,4-trifluorobutane,” focusing on the unique applications found:

Radiosensitization in Cancer Treatment

1-Bromo-2-methyl-4,4,4-trifluorobutane has been identified as an effective radiosensitizer. It can be used to treat cancerous tumors by enhancing the effects of radiation therapy, making cancer cells more susceptible to damage by radiation .

Polymer Synthesis

This compound has shown potential in polymer synthesis due to its ability to bind to copper. This property could lead to new methods of creating polymers with specific characteristics for various industrial applications .

Proteomics Research

It is also used as a specialty product in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. The compound’s specific properties may aid in this field of study .

Safety and Hazards

Mechanism of Action

Target of Action

It has been shown to bind tocopper , which suggests that it may interact with copper-containing enzymes or proteins within the body.

Mode of Action

The compound’s ability to bind to copper may influence its interaction with its targets

Biochemical Pathways

Its interaction with copper suggests that it could potentially affect pathways involving copper-dependent enzymes or proteins .

Result of Action

1-Bromo-2-methyl-4,4,4-trifluorobutane has been described as a radiosensitizer , suggesting that it enhances the effects of radiation therapy. This could potentially be used to treat cancerous tumors . .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-methyl-4,4,4-trifluorobutane could be influenced by various environmental factors. , which could affect its distribution and action within the body. Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . These safety precautions suggest that the compound’s action could be influenced by its physical state and the conditions of its environment.

properties

IUPAC Name |

4-bromo-1,1,1-trifluoro-3-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOPGIIIADAOND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369342 |

Source

|

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-4,4,4-trifluorobutane | |

CAS RN |

203302-90-3 |

Source

|

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)